An In-depth Technical Guide to 2-(Chloromethyl)-4-methylquinoline (CAS No. 109113-72-6): Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 2-(Chloromethyl)-4-methylquinoline (CAS No. 109113-72-6): Synthesis, Reactivity, and Applications
This guide provides an in-depth technical overview of 2-(Chloromethyl)-4-methylquinoline, a pivotal chemical intermediate in modern pharmaceutical development. Identified by its CAS Number 109113-72-6, this quinoline derivative serves as a versatile building block, most notably in the synthesis of high-value active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into its synthesis, chemical behavior, analytical validation, and safe handling.
Compound Identification and Physicochemical Properties
2-(Chloromethyl)-4-methylquinoline is a distinct heterocyclic compound featuring a quinoline core, a methyl group at the 4-position, and a reactive chloromethyl group at the 2-position.[1] This specific arrangement of functional groups dictates its chemical utility and significance.
| Property | Value | Source(s) |
| CAS Number | 109113-72-6 | [2][][4] |
| IUPAC Name | 2-(chloromethyl)-4-methylquinazoline | [1][] |
| Molecular Formula | C₁₀H₉ClN₂ | [1][2][4][5] |
| Molecular Weight | 192.64 g/mol | [1][2][4][5] |
| Appearance | White to Pale Yellow Solid/Powder | [][6] |
| Melting Point | 61-63°C | [] |
| Boiling Point | 240.0 ± 32.0 °C at 760 mmHg | [] |
| Solubility | Soluble in Chloroform and Methanol; Sparingly soluble in water. | [][7] |
| Canonical SMILES | CC1=NC(=NC2=CC=CC=C12)CCl | [][4] |
| InChI Key | UHCUBOJGMLASBY-UHFFFAOYSA-N | [1][] |
Significance in Pharmaceutical Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity, including antimicrobial and anticancer properties.[8][9][10] The primary importance of 2-(Chloromethyl)-4-methylquinoline stems from its role as a key starting material (KSM) for the synthesis of Linagliptin.[][11] Linagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[]
The purity and quality of this intermediate are paramount, as they directly impact the safety and efficacy of the final API.[11] Regulatory authorities require rigorous analysis and control of impurities in KSMs, making validated analytical methods for this compound essential.[11] Beyond Linagliptin, its reactive nature makes it a valuable precursor for creating libraries of novel quinoline derivatives for drug discovery campaigns, particularly in oncology.[12][13]
Synthesis and Manufacturing
Several synthetic routes to 2-(Chloromethyl)-4-methylquinoline have been reported. However, the most industrially viable and commonly adopted method involves the acid-catalyzed cyclization of o-aminoacetophenone with chloroacetonitrile. This route is favored due to its operational simplicity, use of readily available materials, and straightforward work-up, which avoids the use of highly toxic reagents like phosphorus oxychloride seen in alternative pathways.[14]
Detailed Experimental Protocol: Optimized One-Step Synthesis[15]
This protocol is based on an optimized procedure designed for high yield and purity, making it suitable for large-scale production.[14]
A. Materials and Reagents:
-
o-Aminoacetophenone
-
Chloroacetonitrile
-
1,4-Dioxane
-
Hydrochloric Acid (gas or concentrated solution)
-
Sodium Hydroxide Solution (50%)
-
Acetonitrile
-
Petroleum Ether
-
Ice
B. Step-by-Step Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer and cooled in an ice bath, charge o-aminoacetophenone, chloroacetonitrile, and 1,4-dioxane.
-
Acid Addition: Stir the mixture and maintain the temperature at 10°C. Slowly introduce hydrogen chloride gas or add a concentrated hydrochloric acid solution dropwise, ensuring the internal temperature does not exceed 15°C. The acid acts as a catalyst to facilitate the intramolecular cyclization.
-
Reaction: Continue stirring the reaction mixture at 10°C for approximately 20 hours to ensure the reaction goes to completion.
-
Work-up and Neutralization: Prepare a pre-cooled solution of 50% sodium hydroxide. Pour the reaction mixture slowly into the cold NaOH solution, controlling the addition to keep the temperature below 10°C. This step neutralizes the excess acid and precipitates the product.
-
Precipitation and Filtration: Stir the resulting slurry at 5°C for 30 minutes to ensure complete precipitation. Filter the mixture and wash the collected solid (filter cake) thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a mixture of acetonitrile and petroleum ether to obtain the final product as a yellow solid. This step is crucial for removing side-reaction products and achieving high purity.
-
Drying: Dry the purified solid to yield the final product. Under optimized conditions, a yield of 77.3% with a purity of 98.3% can be achieved.[14]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-(Chloromethyl)-4-methylquinoline is dominated by the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent quinoline ring system stabilizes the transition state, making the methylene carbon highly susceptible to nucleophilic attack. This facilitates a variety of nucleophilic substitution (Sɴ2) reactions.
This reactivity allows for the facile introduction of diverse functional groups by reacting it with various nucleophiles such as amines, thiols, alcohols, and carbanions. This versatility is precisely why it is a valued intermediate in drug discovery for creating analogues and building complex molecular architectures.[7]
Analytical and Quality Control
Ensuring the purity of 2-(Chloromethyl)-4-methylquinoline is critical for its use in pharmaceutical manufacturing. The presence of impurities can lead to the formation of undesired and potentially toxic byproducts in the final API.[11] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing purity and impurity profiles.[11]
Hypothetical RP-HPLC Method for Purity Analysis[12][16]
A. Objective: To determine the purity of 2-(Chloromethyl)-4-methylquinoline and quantify known and unknown impurities against a reference standard, as per ICH guidelines.[11]
B. Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic solvent like acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined from the analyte's UV spectrum (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
C. Procedure:
-
System Suitability: Equilibrate the HPLC system until a stable baseline is achieved. Inject a standard solution multiple times to verify system parameters like retention time repeatability and peak area precision.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Analysis: Inject a blank, followed by the sample solution.
-
Data Interpretation: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. Impurities are quantified based on their area relative to the main peak or a reference standard.
Spectroscopic Characterization Data[17]
| Technique | Key Signals and Interpretation |
| IR (KBr) | 3021.96 cm⁻¹ (Aromatic C-H stretch), 2916.98 cm⁻¹ (Aliphatic C-H stretch), 1560.62 cm⁻¹ (Aromatic C=C and C=N stretching). |
| ¹H NMR (CDCl₃) | δ 2.98 (s, 3H, -CH₃), δ 4.86 (s, 2H, -CH₂Cl), δ 7.40-8.20 (m, 4H, Aromatic protons). |
Safety, Handling, and Storage
2-(Chloromethyl)-4-methylquinoline is a hazardous substance that requires careful handling to prevent exposure.[15][16]
| Hazard Information | GHS Classification |
| Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[15][16]H302: Harmful if swallowed.[1][]H318: Causes serious eye damage.[1][16] |
| Precautionary Statements | P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.[15][16]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[15][16]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[15][16]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]P310: Immediately call a POISON CENTER or doctor.[15] |
A. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves. Inspect gloves prior to use.
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a complete suit protecting against chemicals.
-
Respiratory Protection: Use a particle respirator if dust is generated.
B. Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and use only with adequate ventilation. Wash hands thoroughly after handling.[15][16]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[15][16] Keep away from incompatible materials such as strong oxidizing agents.[15] For long-term storage, a temperature of -20°C is recommended.[][4]
Conclusion
2-(Chloromethyl)-4-methylquinoline, CAS No. 109113-72-6, is more than just a chemical compound; it is an enabling tool for pharmaceutical innovation. Its well-defined synthesis, predictable reactivity, and critical role in the production of life-changing medications like Linagliptin underscore its importance. A thorough understanding of its properties, handling, and analytical control, as detailed in this guide, is essential for its effective and safe utilization in research and commercial manufacturing.
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